N-(4-fluorophenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
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Overview
Description
N-(4-fluorophenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an isopropyl group, and a tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine core, making it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-(4-fluorophenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[4,3-e]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the pyrazolo[4,3-e]pyridine intermediate.
Addition of the isopropyl group: This can be done through alkylation reactions using isopropyl halides or related reagents.
Formation of the carboxamide group: This final step typically involves the reaction of the intermediate compound with an appropriate amine or amide source under suitable conditions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
N-(4-fluorophenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different analogs.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to certain proteins or enzymes, inhibiting their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-fluorophenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridin-6-one derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 and has been studied for its potential in treating neurological disorders.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C19H19FN4O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C19H19FN4O/c1-11(2)24-18-15(10-21-24)17(14-4-3-5-16(14)23-18)19(25)22-13-8-6-12(20)7-9-13/h6-11H,3-5H2,1-2H3,(H,22,25) |
InChI Key |
NYJLNHXCCYFDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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